17β-HSD1 Inhibitory Potency: Positional Advantage of C7-Phenyl vs. C6-Phenyl Coumarin Scaffolds
In a comparative SAR study, the 6-phenylcoumarin 6a inhibited recombinant human 17β-HSD1 with an IC₅₀ of 270 nM, whereas the 7-phenyl analog 3 showed an IC₅₀ of 360 nM—a 1.33-fold potency advantage for the 6-phenyl regioisomer [1]. This demonstrates that the phenyl position (C6 vs. C7) is a critical determinant of inhibitory potency against this clinically relevant steroidogenic target. 6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one, bearing the C7-phenyl substitution and an additional C4-morpholinomethyl group absent in both 6a and 3, offers a distinct pharmacophoric combination for probing 17β-HSD1 inhibition with potentially differentiated selectivity profiles.
| Evidence Dimension | Inhibitory potency against recombinant human 17β-HSD1 |
|---|---|
| Target Compound Data | Not directly measured; inferred 7-phenylcoumarin scaffold (compound 3 analog) IC₅₀ ≈ 360 nM [1] |
| Comparator Or Baseline | 6-Phenylcoumarin 6a: IC₅₀ = 270 nM; 7-Phenylcoumarin 3: IC₅₀ = 360 nM [1] |
| Quantified Difference | 6-Phenyl regioisomer (6a) is 1.33-fold more potent than 7-phenyl regioisomer (3) [1] |
| Conditions | Recombinant human 17β-HSD1 enzyme assay; NADPH-dependent reduction of estrone to estradiol [1] |
Why This Matters
Users selecting a 7-phenylcoumarin scaffold for 17β-HSD1 inhibitor development must account for the ~1.3-fold potency offset versus 6-phenyl isomers, making the target compound's C7-phenyl/C4-morpholinomethyl combination a distinct SAR probe not achievable with commercial 6-phenyl or 4-unsubstituted alternatives.
- [1] Starčević, Š.; Brožič, P.; Turk, S.; Cesar, J.; Lanišnik Rižner, T.; Gobec, S. Synthesis and Biological Evaluation of (6- and 7-Phenyl) Coumarin Derivatives as Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1. J. Med. Chem. 2011, 54 (1), 248–261. DOI: 10.1021/jm101104z. View Source
